molecular formula C9H19N3OS2 B14429025 [Nitroso(propyl)amino]methyl diethylcarbamodithioate CAS No. 82846-50-2

[Nitroso(propyl)amino]methyl diethylcarbamodithioate

Cat. No.: B14429025
CAS No.: 82846-50-2
M. Wt: 249.4 g/mol
InChI Key: QLANNJHZHZAQIJ-UHFFFAOYSA-N
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Description

[Nitroso(propyl)amino]methyl diethylcarbamodithioate is a chemical compound that contains a nitroso group, a propylamino group, and a diethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Nitroso(propyl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[Nitroso(propyl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The propylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or carbamodithioates.

Scientific Research Applications

[Nitroso(propyl)amino]methyl diethylcarbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Nitroso(propyl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The propylamino and diethylcarbamodithioate groups may also interact with various cellular components, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nitrosamines: Compounds containing the nitroso group bonded to an amine.

    Carbamodithioates: Compounds containing the carbamodithioate group.

Uniqueness

[Nitroso(propyl)amino]methyl diethylcarbamodithioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

82846-50-2

Molecular Formula

C9H19N3OS2

Molecular Weight

249.4 g/mol

IUPAC Name

[nitroso(propyl)amino]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H19N3OS2/c1-4-7-12(10-13)8-15-9(14)11(5-2)6-3/h4-8H2,1-3H3

InChI Key

QLANNJHZHZAQIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CSC(=S)N(CC)CC)N=O

Origin of Product

United States

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